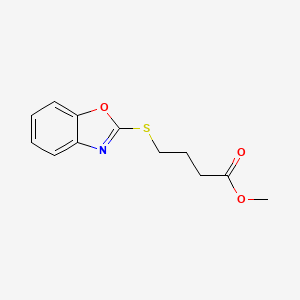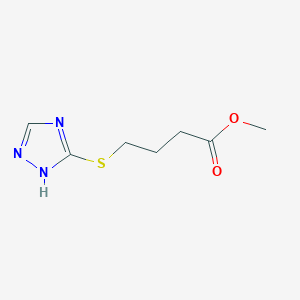
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate, also known as MBBS, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, such as acetylcholinesterase and beta-secretase, which are involved in the development of Alzheimer's disease. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the reduction of amyloid beta peptide aggregation, and the induction of apoptosis in cancer cells. It has also been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate in lab experiments is its high sensitivity and selectivity as a fluorescent probe for thiols. However, its low solubility in water can limit its application in aqueous environments. Additionally, its potential toxicity and lack of in vivo studies can pose limitations to its use in biological systems.
Orientations Futures
There are several future directions for the study of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate, including its optimization as a fluorescent probe for thiols, its modification for increased solubility in aqueous environments, and its in vivo evaluation for its potential use as an anti-cancer and anti-Alzheimer's disease agent. Furthermore, its potential as a drug delivery system and as a scaffold for the development of new compounds should also be explored.
Conclusion:
In conclusion, Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate is a novel compound that has shown promising results in various scientific research applications, including its use as a fluorescent probe for thiols and as a potential anti-cancer and anti-Alzheimer's disease agent. However, further studies are required to fully understand its mechanism of action and to evaluate its potential toxicity and in vivo efficacy. The future directions for the study of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate are vast, and its potential applications in various fields make it an exciting area of research.
Méthodes De Synthèse
The synthesis of Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate involves the condensation of 2-amino-5-methylbenzenesulfanyl chloride with ethyl 4-bromobutanoate, followed by cyclization and methylation. The yield of the final product is around 60%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of thiols and as a potential anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.
Propriétés
IUPAC Name |
methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-15-11(14)7-4-8-17-12-13-9-5-2-3-6-10(9)16-12/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGEUXLIYUICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=NC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-benzoxazol-2-ylsulfanyl)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)

![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)

![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)
